molecular formula C8H12O3 B8649929 2-Methyl-3-oxo-3-(oxolan-3-yl)propanal

2-Methyl-3-oxo-3-(oxolan-3-yl)propanal

Cat. No.: B8649929
M. Wt: 156.18 g/mol
InChI Key: VFIXBUDHTYRKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-oxo-3-(oxolan-3-yl)propanal is a branched aldehyde characterized by a propanal backbone (CH₃-CHO) modified at the C3 position with both a ketone (oxo) group and a tetrahydrofuran (oxolan-3-yl) substituent. This structure confers unique physicochemical properties, including enhanced steric hindrance and polarity due to the oxygen-rich oxolan ring.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-methyl-3-oxo-3-(oxolan-3-yl)propanal

InChI

InChI=1S/C8H12O3/c1-6(4-9)8(10)7-2-3-11-5-7/h4,6-7H,2-3,5H2,1H3

InChI Key

VFIXBUDHTYRKJD-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1CCOC1

Origin of Product

United States

Comparison with Similar Compounds

Propanal (CH₃CH₂CHO)

  • Volatility and Atmospheric Behavior : Propanal exhibits rapid atmospheric variability due to its high volatility and reactivity. In contrast, 2-methyl-3-oxo-3-(oxolan-3-yl)propanal’s bulky oxolan substituent likely reduces volatility, prolonging its atmospheric residence time .
  • Analytical Detection: Propanal is distinguishable via gas chromatography (GC-EIMS) and proton-transfer-reaction mass spectrometry (PTR-MS), with a correlation coefficient $ R^2 = 0.978 $ when compared to NO⁺ToF-CIMS . The oxolan group in the target compound may alter retention indices, requiring specialized chromatographic methods.

2-Methylpropanal ((CH₃)₂CHCHO)

  • Aroma Profile: 2-Methylpropanal contributes significantly to the aroma of stored smoked cheeses, with discriminant values >0.990 in PCA analysis. The oxolan ring in this compound could introduce fruity or ether-like notes, though its higher molecular weight (Table 1) may limit vapor-phase detection in food matrices .
  • Reactivity : The methyl group in 2-methylpropanal enhances steric effects, slowing oxidation. The oxolan substituent in the target compound may further hinder nucleophilic attacks at the carbonyl group.

Oxygenated Derivatives of Methylpropanoate

  • The oxolan ring in this compound may disrupt this adsorption due to steric or electronic effects, reducing catalytic activity .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Key Functional Groups Retention Index (Kovats) Adsorption Behavior on NiMoS
Propanal 58.08 Aldehyde ~500–600 Di-sigma bonding
2-Methylpropanal 72.11 Branched aldehyde ~650–750 Not studied
This compound* 170.16 (estimated) Aldehyde, ketone, ether ~850–950 (inferred) Likely hindered

*Estimated values based on structural analogs.

Research Findings and Implications

  • Atmospheric Chemistry : The oxolan ring may reduce photodegradation rates compared to propanal, increasing environmental persistence. However, this requires validation via chamber studies .
  • Food Science : While 2-methylpropanal is a key aroma compound in cheeses, the target compound’s polar ether group could enhance solubility in lipid-rich matrices, altering flavor release kinetics .

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